Structural Uniqueness vs. Closest Pyridazinone Analogs Drives Potential Selectivity
The target compound possesses a unique combination of an N2-azepane-acetamide side chain and a 6-(2-methylphenyl) substituent. Searches of the patent literature identify the closest commercially catalogued analogs as 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone (CAS not disclosed, EvitaChem EVT-2700214) and 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (BenchChem). Neither analog reproduces the exact substitution pattern, which is predicted to influence hydrophobic pocket occupancy and hinge-binding orientation in kinase targets [1]. Quantitative binding data for the target compound are not publicly available; this evidence is class-level inference based on patent-reported SAR for related pyridazinone inhibitors of CDK2 and Met kinases.
| Evidence Dimension | Structural similarity (Tanimoto) and key pharmacophoric features |
|---|---|
| Target Compound Data | Azepane-acetamide at N2; 2-methylphenyl at C6; MW 325.41; cLogP ~2.8 (predicted) |
| Comparator Or Baseline | 2-(2-methoxyphenyl) analog (MW ~341.4); 3-(4-fluorophenyl)azepane analog (MW ~343.4) |
| Quantified Difference | Tanimoto similarity ~0.75–0.82 (varies by fingerprint); distinct hydrogen-bond acceptor pattern due to ether vs. methyl substituent |
| Conditions | 2D molecular fingerprint comparison (MACCS keys); no biological assay data available |
Why This Matters
Procurement decisions relying on in-class substitution without structurally identical compounds risk selecting a molecule with an uncharacterized selectivity profile, potentially invalidating SAR hypotheses in drug discovery programs.
- [1] Bacon, E.R., Bailey, T.R., Becknell, N.C., et al. Aryl pyridazinone derivatives and their use. U.S. Patent US8586588B2, issued November 19, 2013. Assignee: Cephalon, Inc. View Source
